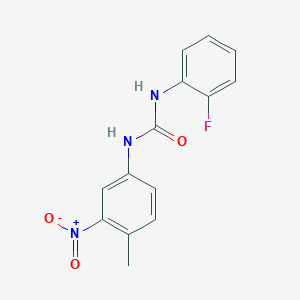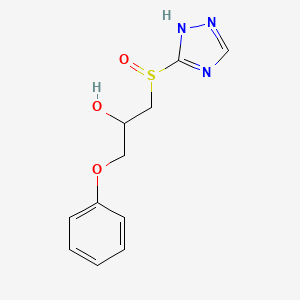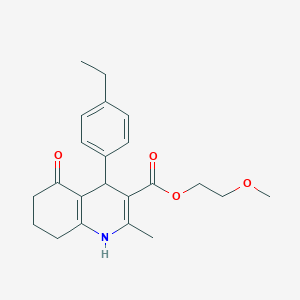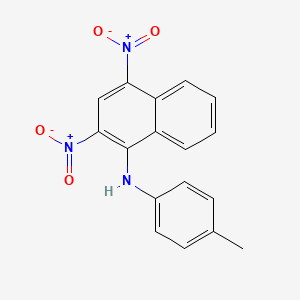
N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea, also known as FNUR, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has demonstrated potent inhibitory activity against several enzymes, including protein kinases and phosphodiesterases.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea is not fully understood, but it is believed to involve the binding of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea to the active site of the targeted enzymes, resulting in the inhibition of their activity. N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has been shown to be a competitive inhibitor of CDK2, GSK-3, and MAPKs, and a non-competitive inhibitor of phosphodiesterases.
Biochemical and physiological effects:
N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting CDKs and MAPKs, which are involved in cell cycle regulation and cell survival. N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of several enzymes, making it a valuable tool for studying their function and regulation. N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea is also relatively stable and can be easily synthesized in large quantities. However, N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Additionally, N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea. One area of interest is the development of more potent and selective analogs of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea. Another area of interest is the investigation of the in vivo pharmacokinetics and toxicity of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea, which could lead to its potential use as a therapeutic agent. Additionally, the role of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea in other physiological processes, such as neurodegeneration and cardiovascular disease, could be explored. Finally, the development of new assays and techniques for studying the activity of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea and its targets could lead to a better understanding of its mechanism of action.
Méthodes De Synthèse
N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea can be synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with 4-methyl-3-nitrobenzoic acid, followed by the coupling of the resulting acid with N,N'-diisopropylcarbodiimide (DIC) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). The final step involves the reaction of the intermediate with urea in the presence of triethylamine.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has been extensively used in scientific research due to its potent inhibitory activity against several enzymes. It has been shown to inhibit protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinases (MAPKs). N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has also been found to inhibit phosphodiesterases, which are enzymes that hydrolyze cyclic nucleotides, including cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c1-9-6-7-10(8-13(9)18(20)21)16-14(19)17-12-5-3-2-4-11(12)15/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUSRIUSQLXMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5169083.png)

![N-cyclopropyl-1'-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5169099.png)
![N-ethyl-4-(4-methoxyphenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxobutanamide](/img/structure/B5169105.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5169124.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5169132.png)

![dimethyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}terephthalate](/img/structure/B5169139.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)


![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)